molecular formula C15H12O3 B075104 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione CAS No. 1469-94-9

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Cat. No. B075104
CAS RN: 1469-94-9
M. Wt: 240.25 g/mol
InChI Key: OABFIJGAEVKMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is synthesized via various methods, including the Baker–Venkataraman transformation, which is a notable procedure for constructing the β-diketone framework. This method has been adapted to use microwave irradiation for efficient synthesis, demonstrating high yields in a single pot reaction (Lamba, Kumar, & Makrandi, 2006).

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione has been extensively studied, revealing its tautomeric behavior and conformational preferences in both the solid phase and solution. X-ray crystallography and NMR techniques have provided insights into its enolized form and the effects of substituents on tautomerism and conformation (Cunningham, Lowe, & Threadgill, 1989; Jios & Duddeck, 2000).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including asymmetric hydrogenation, which underscores its versatility in synthetic organic chemistry. Studies have shown how different catalysts and conditions influence its reactivity and selectivity towards producing specific enantiomers (Toukoniitty et al., 2004).

Physical Properties Analysis

The physical properties of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. The presence of hydroxyl and diketo groups significantly impacts its physical behavior in different solvents and under varying temperatures.

Chemical Properties Analysis

Its chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the keto-enol tautomerism and the aromatic rings' substituents. The compound's ability to form complexes with metals and undergo various organic reactions highlights its chemical versatility and the influence of its structural features on its reactivity (Ali, Assiri, & Hassanin, 2022).

Scientific Research Applications

  • Tautomerism and Conformation Studies :

    • The tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones were studied using NMR techniques and X-ray crystallography. These compounds predominantly exist in their enolised form in solution. The study contributes to understanding the structural behavior of these compounds (Cunningham, Lowe, & Threadgill, 1989).
  • Synthesis Techniques :

    • A one-pot synthesis method using microwave irradiation for 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones was developed, offering a high yield and simplifying the synthesis process (Lamba, Kumar, & Makrandi, 2006).
  • Asymmetric Hydrogenation Studies :

    • The compound's role in asymmetric hydrogenation, specifically of 1-phenylpropane-1,2-dione, was investigated, demonstrating its significance in producing enantiomerically enriched products (Toukoniitty, Busygin, Leino, & Murzin, 2004).
  • Keto-Enol Tautomerism Influence :

    • Studies on substituent influences on the keto-enol tautomerism of 1-(2-hydroxyphenyl)-3-α-and -β-naphthylpropane-1,3-diones were performed, offering insights into the effects of different substituents on tautomeric equilibria (Jios & Duddeck, 2000).
  • Synthesis of Bromoflavones :

    • A method for synthesizing 3-bromoflavones using 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones was developed, employing a grinding technique under solvent-free conditions (Jakhar & Makrandi, 2012).
  • Heterocyclic Synthesis and Antimicrobial Activity :

    • The compound was utilized in synthesizing diverse heterocyclic systems, which were then evaluated for their antimicrobial activity, highlighting its potential in pharmaceutical applications (Reheim, Hafiz, & Mohamed, 2016).
  • Photocyclization to Flavones :

    • The photocyclization of certain substituted 1,3-diarylpropan-1,3-diones, including 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, to flavones was studied, demonstrating its utility in organic synthesis (Košmrlj & Šket, 2007).
  • Copper-Selective Electrode Development :

  • Synthesis of 3-Fluoroflavones :

    • A one-pot strategy for synthesizing 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones was developed, highlighting its role in the efficient production of fluorinated organic compounds (Wang et al., 2018).

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABFIJGAEVKMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061714
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

CAS RN

1469-94-9
Record name 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1469-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1469-94-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Citations

For This Compound
67
Citations
R Wang, J Han, C Li, J Zhang, Y Liang… - Organic & …, 2018 - pubs.rsc.org
A concise and efficient one-pot strategy to synthesize 3-fluoroflavones was developed. 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones were fluorinated using selectfluor with a small …
Number of citations: 18 pubs.rsc.org
TE Ali, MA Assiri, NM Hassanin - Synthetic Communications, 2022 - Taylor & Francis
A simple method for design of some novel 1,2-benzoxaphosphinines 2–9, was achieved. The methodology depended on cyclization of 1-(2-hydroxy-phenyl)-3-phenylpropane-1,3-…
Number of citations: 4 www.tandfonline.com
BDM Cunningham, PR Lowe… - Journal of the Chemical …, 1989 - pubs.rsc.org
The tautomerism of a series of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones has been studied in deuteriochloroform solution by 1H nmr techniques and, in the case …
Number of citations: 5 pubs.rsc.org
JI Lee, HS Son, H Park - Bulletin of the Korean Chemical Society, 2004 - koreascience.kr
The flavones are a class of naturally occurring compounds•*, lc* vh, 1 that are widely distributed in vascular plants and possess biological activities, such as antioxidant effect, inhibition …
Number of citations: 33 koreascience.kr
M Vimal, U Pathak, LK Pandey… - Synthesis, 2011 - thieme-connect.com
A simple and convenient one-pot strategy for the preparation of thioflavones from 1, 3-diketones is described. Cyclodehydration of a range of β-diketones and thionation of the resulting …
Number of citations: 3 www.thieme-connect.com
S Tanase, M Viciano-Chumillas, JMM Smits… - Polyhedron, 2009 - Elsevier
New mononuclear compounds of the ligand 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (H 2 L) with Cu(II) and several lanthanoid(III) ions, where Ln(III)=Pr, Nd, Eu, Gd, have been …
Number of citations: 8 www.sciencedirect.com
K Jakhar, JK Makrandi - 2012 - nopr.niscpr.res.in
Selective bromination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones has been carried out with ammonium bromide and ammonium persulphate at room temperature using …
Number of citations: 6 nopr.niscpr.res.in
TE Ali, MA Assiri, NM Hassanin - Synthetic Communications, 2022 - Taylor & Francis
Some novel phosphorus compounds of types 1,2-benzoxaphosphinines, phospholo-[3,4-b][1]benzofuran, and chromonyl/coumarinyl/indenonyl phosphonates were achieved. The …
Number of citations: 1 www.tandfonline.com
M Bala, S Kumar, VB Taxak, P Boora… - Journal of Materials …, 2016 - Springer
A β-diketone 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (HHPPP) has been used to synthesize binary and ternary terbium(III) complexes of the form Tb(HPPP)L [where L = H 2 O (…
Number of citations: 12 link.springer.com
D Nagarathnam, M Cushman - Tetrahedron, 1991 - Elsevier
A facile synthetic method has been developed for the conversion of methyl salicylate (5) into flavones 1a-i in high yields. Compound 5 on treatment with t-butyldimethylsilyl chloride (6) …
Number of citations: 40 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.